![molecular formula C19H21N3O5S2 B2754868 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946301-15-1](/img/structure/B2754868.png)
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine
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Overview
Description
The compound “4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a type of heterocyclic aromatic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals and is known for its potential biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxadiazole derivatives have been found to participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar functional groups, and its stability could be affected by the presence of the oxadiazole ring .Scientific Research Applications
Biological Activity and Therapeutic Potential
Enzyme Inhibition and Molecular Docking Studies : Compounds derived from the 1,3,4-oxadiazole class, including structures similar to the specified compound, have been synthesized and evaluated for their butyrylcholinesterase (BChE) enzyme inhibition. Molecular docking studies further elucidate their potential ligand-BChE binding affinities and orientations within the active sites of human BChE protein, indicating their potential for therapeutic applications in diseases where BChE activity is implicated (Khalid et al., 2016).
Antimicrobial and Anti-Proliferative Activities : The antimicrobial activities of N-Mannich bases of 1,3,4-oxadiazole, resembling the core structure of the compound , have been assessed against various pathogens. Furthermore, their anti-proliferative activities against several cancer cell lines highlight the compound's potential as a candidate for cancer therapy (Al-Wahaibi et al., 2021).
Antibacterial Potential : Research into acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has demonstrated moderate inhibitory effects against various bacterial strains, suggesting potential applications in addressing bacterial infections (Iqbal et al., 2017).
Structural and Synthetic Research
Synthetic Routes and Structural Elucidation : Studies have focused on the synthesis of N-substituted derivatives of related 1,3,4-oxadiazole compounds, providing insights into synthetic methodologies and structural analyses through modern spectroscopic techniques. These research efforts contribute to the broader understanding of synthetic strategies and the chemical behavior of such compounds (Khalid et al., 2016).
Novel Drug Candidates for Alzheimer’s Disease : A series of N-substituted derivatives has been synthesized with the goal of evaluating new drug candidates for Alzheimer's disease. This research underscores the potential of compounds within this class for therapeutic applications related to neurodegenerative disorders (Rehman et al., 2018).
Mechanism of Action
Future Directions
The future research directions involving this compound could be numerous, given the wide range of potential applications of oxadiazole and piperidine derivatives. These could include further investigations into their biological activity, the development of new synthesis methods, or the exploration of their potential uses in various industries .
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-25-14-5-6-15(16(12-14)26-2)18-20-19(27-21-18)13-7-9-22(10-8-13)29(23,24)17-4-3-11-28-17/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIJTRDLVXXQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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